molecular formula C20H18N2O5 B251847 N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

Cat. No. B251847
M. Wt: 366.4 g/mol
InChI Key: CIMODAYLDJTLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide, also known as MPAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAC belongs to the class of furan-2-carboxamides, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and proliferation. N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has also been shown to activate the p53 pathway, which is involved in regulating cell cycle progression and DNA repair.
Biochemical and Physiological Effects
N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide in lab experiments is its high potency and specificity. N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide and its potential side effects.

Synthesis Methods

N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-methoxyphenol, which is then converted to 4-methoxybenzyl chloride. The next step involves the synthesis of 4-{[(4-methoxybenzyl)oxy]acetyl}aniline, which is then converted to N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide through a final reaction with furan-2-carboxylic acid.

Scientific Research Applications

N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-16-8-10-17(11-9-16)27-13-19(23)21-14-4-6-15(7-5-14)22-20(24)18-3-2-12-26-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

CIMODAYLDJTLPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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